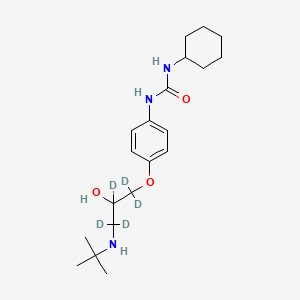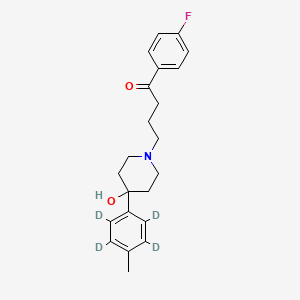
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester, also known as NNK, is a potent carcinogen found in tobacco products. It is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer. NNK has been extensively studied due to its harmful effects on human health.
Mechanism of Action
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is metabolized in the liver to form reactive intermediates that can bind to DNA, causing mutations and leading to the development of cancer. It also activates oncogenes and inhibits tumor suppressor genes, leading to uncontrolled cell growth.
Biochemical and Physiological Effects:
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester has been shown to have a variety of biochemical and physiological effects on the body. It can cause DNA damage, oxidative stress, inflammation, and apoptosis. It can also affect the immune system and alter gene expression.
Advantages and Limitations for Lab Experiments
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a useful tool for studying the mechanisms of carcinogenesis and developing new cancer therapies. However, it has limitations in terms of its toxicity and the difficulty in working with it in the laboratory.
Future Directions
Future research on 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester should focus on developing new therapies for lung cancer and other tobacco-related diseases. This could include the development of new drugs that target the mechanisms of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester-induced carcinogenesis. Additionally, more research is needed to understand the role of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester in the development of other types of cancer and to identify new biomarkers for early detection and treatment.
Synthesis Methods
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester can be synthesized in the laboratory by nitrosation of nicotine or nornicotine. It can also be formed from the reaction of nitrite with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNN), which is another tobacco-specific nitrosamine.
Scientific Research Applications
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies. It has been found to induce DNA damage, mutations, and oxidative stress, leading to the development of cancer.
properties
CAS RN |
1246820-63-2 |
|---|---|
Product Name |
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester |
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.259 |
IUPAC Name |
methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
VDXNGCZIFPGSRJ-UHFFFAOYSA-N |
SMILES |
CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O |
synonyms |
γ-(Methylnitrosoamino)-3-pyridinebutanoic Acid Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)
![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)